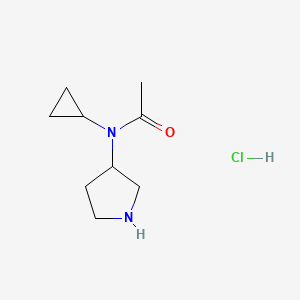
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: is a chemical compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group and a pyrrolidinyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting pyrrolidine with an appropriate acylating agent under controlled conditions.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done by reacting the pyrrolidinyl intermediate with a cyclopropylating reagent, such as cyclopropyl bromide, in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the cyclopropylated pyrrolidinyl intermediate with an acylating agent, such as acetic anhydride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can be compared with other similar compounds, such as:
N-(pyrrolidin-3-yl)acetamide: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
N-cyclopropyl-N-(pyrrolidin-3-yl)methylacetamide: This compound has a methyl group attached to the acetamide moiety, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1861852-58-5 |
|---|---|
Formule moléculaire |
C9H17ClN2O |
Poids moléculaire |
204.70 g/mol |
Nom IUPAC |
N-cyclopropyl-N-pyrrolidin-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-7(12)11(8-2-3-8)9-4-5-10-6-9;/h8-10H,2-6H2,1H3;1H |
Clé InChI |
OZFFQNSUHKAGID-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1CC1)C2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















